molecular formula C12H11N5S B14558003 N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 62189-18-8

N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B14558003
CAS No.: 62189-18-8
M. Wt: 257.32 g/mol
InChI Key: MACYWGNQHUBNDU-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidine ring fused with a thiazole and pyridine ring, forming a complex and rigid structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminopyridine-3-thiol with 4-(3-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . Another method includes the use of a heterogeneous copper-catalyzed cascade reaction involving 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in DMF at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing eco-friendly and cost-effective methods. The use of green solvents such as water or isopropanol has been explored to improve the yield and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogues, depending on the specific reagents and conditions used.

Scientific Research Applications

Properties

CAS No.

62189-18-8

Molecular Formula

C12H11N5S

Molecular Weight

257.32 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C12H11N5S/c1-7-6-8(2)15-11(14-7)17-12-16-9-4-3-5-13-10(9)18-12/h3-6H,1-2H3,(H,14,15,16,17)

InChI Key

MACYWGNQHUBNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=C(S2)N=CC=C3)C

Origin of Product

United States

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